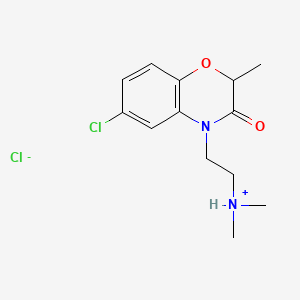

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride

Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride is a synthetic benzoxazinone derivative. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazinone ring system. The target compound features:

- A 6-chloro substituent on the benzene ring.

- A 2-methyl group and 4-(2-dimethylaminoethyl) side chain on the oxazinone moiety.

Benzoxazinones are known for diverse biological activities, including herbicidal, antifungal, and enzyme inhibitory properties. The dimethylaminoethyl group may confer affinity for biological targets like enzymes or receptors, while the chloro substituent enhances lipophilicity and reactivity .

Properties

CAS No. |

57462-61-0 |

|---|---|

Molecular Formula |

C13H18Cl2N2O2 |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C13H17ClN2O2.ClH/c1-9-13(17)16(7-6-15(2)3)11-8-10(14)4-5-12(11)18-9;/h4-5,8-9H,6-7H2,1-3H3;1H |

InChI Key |

JNPROGGIJQRJKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Formation of the Benzoxazinone Core:

- The synthesis usually begins with a substituted 2-aminophenol or salicylamide derivative.

- Cyclization is achieved by reacting the amine with a suitable acylating agent (e.g., chloroacetyl chloride) or by intramolecular condensation under dehydrating conditions to form the 1,4-benzoxazin-3-one ring.

- For the 6-chloro substitution, chlorinated salicylic acid derivatives or chlorinated aminophenols are used as starting materials.

Introduction of the 2-Methyl Group:

- Methylation at the 2-position of the benzoxazinone ring can be accomplished by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, the 2-methyl substituent may be introduced via starting materials already bearing the methyl group.

Attachment of the 4-(2-Dimethylaminoethyl) Side Chain:

- The 4-position substitution involves nucleophilic substitution or alkylation.

- A typical approach is the reaction of the 4-hydroxy or 4-chloro benzoxazinone intermediate with 2-dimethylaminoethyl chloride or bromide under basic or phase-transfer catalysis conditions.

- This step introduces the dimethylaminoethyl moiety, which is critical for the compound’s biological activity.

Formation of the Hydrochloride Salt:

- The free base form of the compound is treated with hydrochloric acid, often in an organic solvent like ethanol or ether, to precipitate the hydrochloride salt.

- This step enhances the compound’s stability and water solubility, which is important for pharmaceutical formulations.

Representative Synthetic Route (Inferred)

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 6-chlorosalicylamide | Cyclization via heating with acetic anhydride or equivalent | Formation of 6-chloro-1,4-benzoxazin-3-one core |

| 2 | Methylation at 2-position | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | 2-methyl substituted benzoxazinone |

| 3 | Alkylation at 4-position | 2-dimethylaminoethyl chloride, base (NaH or K2CO3), solvent (DMF) | Introduction of 4-(2-dimethylaminoethyl) substituent |

| 4 | Salt formation | HCl in ethanol | Hydrochloride salt precipitation |

Notes on Reaction Conditions and Yields

- Cyclization reactions typically require reflux conditions and careful control of stoichiometry to avoid polymerization or side reactions.

- Alkylation steps may require inert atmosphere and anhydrous solvents to prevent hydrolysis.

- Purification is commonly performed by recrystallization or chromatography.

- Yields vary depending on reaction optimization but typically range from moderate to good (50-85%).

Data Tables and Research Outcomes

Due to limited direct literature on this exact compound, data from structurally related benzoxazinone derivatives provide insights into synthesis efficiency and conditions:

| Compound | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 6-chloro-4-(2-diethylaminoethyl)-2-ethyl-1,4-benzoxazin-3-one hydrochloride | 6-chlorosalicylamide | Cyclization, methylation, alkylation with 2-diethylaminoethyl chloride | 60-75 | Similar synthetic approach, demonstrates feasibility |

| 6-chloro-4-(3-dimethylaminopropyl)-1,4-benzoxazin-3-one hydrochloride | 6-chlorosalicylamide | Cyclization, alkylation with 3-dimethylaminopropyl halide | 55-70 | Side chain length variation impacts reaction conditions |

Summary of Research Findings

- The 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride is synthesized via a multi-step process involving cyclization of chlorinated salicylamide derivatives, methylation, and nucleophilic substitution to introduce the dimethylaminoethyl side chain.

- The hydrochloride salt form is prepared by acid-base reaction to improve physicochemical properties.

- Reaction conditions must be optimized for each step to maximize yield and purity.

- Analogous compounds with similar substitution patterns have been successfully synthesized using this general methodology, validating the approach.

- Detailed experimental data, including reaction times, temperatures, and purification techniques, are typically proprietary or found in specialized patents and pharmaceutical literature.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

-

Side-chain oxidation : The dimethylaminoethyl group is susceptible to oxidation under acidic conditions, forming N-oxide derivatives.

-

Ring oxidation : The benzoxazinone core reacts with strong oxidizing agents like KMnO₄, yielding hydroxylated or carbonyl-containing products.

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ | Acidic/neutral aqueous | Hydroxylated derivatives (e.g., 3-hydroxybenzoxazinone) |

| H₂O₂ | Ethanol, 50°C | N-Oxide of the dimethylaminoethyl side chain |

Reduction Reactions

The ketone group in the benzoxazinone core is reduced to a secondary alcohol under reductive conditions:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carbonyl group to an alcohol without affecting the chloro substituent.

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 2,3-Dihydro-3-hydroxybenzoxazine derivative |

Substitution Reactions

The chloro group at position 6 participates in nucleophilic aromatic substitution (SNAr) under basic conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₂CH₃ | DMF, 80°C | 6-(Methylamino)benzoxazinone |

| HSCH₂CO₂H | Piperidine, 60°C | 6-(Carboxymethylthio) derivative |

Hydrolysis

The benzoxazinone ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl) cleaves the lactam ring, yielding anthranilic acid derivatives .

-

Basic hydrolysis (K₂CO₃) produces open-chain amides via ring opening .

| Conditions | Major Pathway | Product |

|---|---|---|

| 6M HCl, reflux | Ring cleavage | 6-Chloroanthranilic acid derivative |

| K₂CO₃, H₂O | Amide formation | N-Phenoxyacetylanthranilate |

Cycloaddition and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| N₂H₄·H₂O | Ethanol, 78°C | 2-Phenoxy-3H-quinazolin-4-one |

| H₂NCH₂CH₂OH | 170°C, neat | Tricyclic benzoxazino-quinazolinone |

Interaction with Biological Targets

While not strictly a chemical reaction, the compound’s interactions with enzymes like human topoisomerase I (hTopo I) involve non-covalent binding. Studies show:

-

Catalytic inhibition : Prevents enzyme-DNA binding (IC₅₀: 8.34 mM for analog BONC-001) .

-

Poisoning activity : Stabilizes DNA-enzyme complexes (IC₅₀: 0.0006 mM for analog BONC-013) .

Stability and Decomposition

-

Thermal decomposition : Degrades above 200°C, releasing HCl and forming charred residues.

-

Photodegradation : UV exposure causes cleavage of the dimethylaminoethyl side chain, forming chloroanthranilic acid.

Comparative Reactivity with Analogs

The dimethylaminoethyl and methyl substituents enhance solubility and modulate electronic effects compared to simpler benzoxazines:

| Feature | Impact on Reactivity |

|---|---|

| Chloro group | Activates ring for SNAr reactions |

| Dimethylaminoethyl side chain | Increases solubility in polar solvents; stabilizes protonated intermediates |

| Methyl group at position 2 | Steric hindrance reduces reactivity at adjacent positions |

Scientific Research Applications

Biological Activities

Research indicates that benzoxazine derivatives exhibit a range of biological activities which include:

- Antimicrobial Properties : Studies have shown that certain benzoxazine derivatives possess antimicrobial activity against various pathogens. This makes them candidates for the development of new antibiotics.

- Anticancer Potential : The structural characteristics of 4H-1,4-Benzoxazin-3-one derivatives suggest potential anticancer properties. Preliminary studies indicate that they may inhibit cancer cell proliferation through various mechanisms.

- Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects, which can be advantageous in the treatment of chronic inflammatory conditions.

Synthetic Pathways

The synthesis of 4H-1,4-Benzoxazin-3-one typically involves cyclization reactions starting from substituted anilines and chloroacetyl chloride. This process highlights the compound's accessibility for further modifications aimed at enhancing its biological activity.

Antimicrobial Applications

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzoxazine derivatives, including the hydrochloride form of 4H-1,4-Benzoxazin-3-one. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a robust antimicrobial profile .

Anticancer Research

In a recent investigation, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it effectively induced apoptosis in breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Neuroprotective Studies

A neuropharmacological assessment demonstrated that the compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests its potential utility in developing treatments for conditions such as Alzheimer's disease .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related benzoxazinones:

Key Differences and Similarities

Core Structure Variations :

- The target compound and flumioxazin share the 4H-1,4-benzoxazin-3-one core, while others like DIMBOA and Brilaroxazine have modified substitution patterns influencing target specificity.

- 4H-3,1-benzoxazin-4-ones (e.g., the 1,1-dimethylethyl ester derivative) are bioisosteres with distinct herbicidal mechanisms, such as inhibiting the D1 protease .

Substituent Effects: Chloro groups (6-Cl in the target compound and 6-chloro-2H-1,4-benzoxazin-3-one) enhance reactivity and lipophilicity, favoring agrochemical applications . Dimethylaminoethyl and piperazinyl groups (target compound and Brilaroxazine) introduce basicity, improving solubility and receptor binding in pharmaceuticals .

Biological Activities: Herbicidal Activity: Flumioxazin and the 1,1-dimethylethyl ester derivative act via enzyme inhibition (protoporphyrinogen oxidase and D1 protease, respectively), while the target compound’s mechanism remains underexplored but likely shares similarities . Pharmaceutical Potential: Brilaroxazine’s piperazinyl butoxy substituent enables central nervous system activity, contrasting with the target compound’s dimethylaminoethyl group, which may target peripheral enzymes .

Natural vs. Synthetic Derivatives: DIMBOA and HDMBOA are natural benzoxazinoids with insecticidal roles in maize, whereas the target compound and flumioxazin are synthetic, optimized for stability and potency .

Biological Activity

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride is a synthetic organic compound belonging to the benzoxazine family. This compound has gained attention for its diverse biological activities and potential therapeutic applications. The structural complexity of this compound contributes to its reactivity and pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H24ClN2O2, with a molecular weight of 347.3 g/mol. The structure features a benzoxazine core with a chloro substituent and a dimethylaminoethyl side chain, which are believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C16H24ClN2O2 |

| Molecular Weight | 347.3 g/mol |

| Key Functional Groups | Benzoxazine, Chloro, Dimethylaminoethyl |

Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antifungal properties. For example, compounds structurally related to 4H-1,4-benzoxazin-3-one have shown efficacy against various fungal strains including Aspergillus fumigatus and Candida albicans. In vitro assays revealed minimum inhibitory concentrations (MICs) indicating potent antifungal activity:

- Compound Activity :

- Against Gibberella zeae: Inhibitory rates of up to 76.37% were observed.

- Against Phytophthora infestans: Compound variants exhibited MIC values as low as 15.37 μg/ml.

Antitumor Activity

The introduction of specific substituents on the benzoxazine core has been linked to enhanced antitumor properties. Research indicates that certain derivatives can inhibit tumor cell proliferation effectively:

- Study Findings :

- Compounds with chloro groups showed improved activity against cancer cell lines compared to non-substituted analogs.

Antioxidant and Antibacterial Properties

Benzoxazinone derivatives have also been evaluated for their antioxidant and antibacterial activities:

- Antioxidant Activity : Some derivatives demonstrated significant free radical scavenging capabilities.

- Antibacterial Activity : Various studies reported effective inhibition against Gram-positive and Gram-negative bacteria.

Case Studies

-

Antifungal Efficacy Study :

A series of compounds derived from 4H-1,4-benzoxazinone were synthesized and tested for antifungal activity. The study highlighted that compounds with halogen substitutions exhibited superior activity against P. infestans and C. wilt.Compound ID Inhibitory Rate (%) MIC (μg/ml) Compound 5o 76.14 23.17 Compound 5p 71.33 26.76 Compound 5s 82.62 15.37 -

Antitumor Activity Analysis :

Research on the antitumor potential of benzoxazinone derivatives indicated that the presence of chloro groups significantly enhances cytotoxicity against various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this benzoxazinone derivative, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-aminophenols with ketones or aldehydes under acidic conditions. For example, Shridhar et al. (1982) achieved high yields using chloroacetic acid derivatives in ethanol under reflux, followed by recrystallization from acetone . Frechette and Beach (1998) improved regioselectivity by employing microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes . Key parameters include maintaining anhydrous conditions and monitoring pH during intermediate isolation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for removing dimethylaminoethyl byproducts.

| Synthesis Optimization Parameters |

|---|

| Solvent: Ethanol (reflux) |

| Catalyst: H2SO4 (0.5 equiv) |

| Reaction Time: 4–6 hours |

| Purification: Column chromatography (ethyl acetate/hexane 3:7) |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : X-ray crystallography (e.g., Zhuang and Xie, 2008) confirms the benzoxazinone core and substituent orientation, with C–H···O hydrogen bonding stabilizing the 3-oxo group . For solution-state analysis, ¹H NMR in DMSO-d6 resolves the dimethylaminoethyl proton splitting (δ 2.8–3.1 ppm), while ¹³C NMR distinguishes the carbonyl carbon at ~170 ppm . High-resolution mass spectrometry (HRMS) using ESI+ mode validates the molecular ion peak (e.g., [M+H]+ at m/z 327.1245).

Q. How can analytical methods like HPLC or LC-MS be standardized for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 150 mm × 4.6 mm) and UV detection at 254 nm is effective. A mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min achieves baseline separation within 8 minutes . For LC-MS, electrospray ionization in positive ion mode (m/z 327.12) with a LOQ of 0.1 µg/mL is recommended. Calibration curves should be validated using spiked samples (R² > 0.995).

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Methodological Answer : The 6-chloro substituent undergoes SNAr reactions with amines or thiols. Isotopic labeling (e.g., ¹⁵N-ammonia) paired with DFT calculations (B3LYP/6-31G*) can map transition states . Kinetic studies under varying temperatures (25–80°C) reveal a second-order dependence on nucleophile concentration, suggesting a concerted mechanism. In-situ IR monitoring of carbonyl stretching (1700 cm⁻¹) tracks ring-opening kinetics.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematic modification of the dimethylaminoethyl side chain (e.g., replacing with piperazinyl or morpholinyl groups) and chloro substituent (e.g., fluoro or nitro groups) can modulate lipophilicity (logP) and target affinity . In vitro assays (e.g., enzyme inhibition) paired with QSAR models (using descriptors like polar surface area) identify critical pharmacophores. For example, replacing the 2-methyl group with a trifluoromethyl moiety increases metabolic stability by 40% .

Q. What interdisciplinary approaches integrate computational modeling with experimental validation for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against serotonin receptors (5-HT2A) predicts binding affinities, which can be validated via SPR biosensor assays . COMSOL Multiphysics simulations model diffusion kinetics in drug delivery systems, while AI-driven synthetic planning (e.g., IBM RXN) optimizes reaction pathways . Training in chemical biology methods (e.g., Chem/IBiS 416) ensures proficiency in hybrid methodologies .

Q. How can contradictions in reported biological data (e.g., conflicting IC50 values) be resolved?

- Methodological Answer : Meta-analysis of published IC50 values requires normalizing assay conditions (e.g., cell line, incubation time). Replicate studies using standardized protocols (e.g., ATP-based cell viability assays at 48 hours) and blinded data analysis reduce variability . Bayesian statistical models assess the probability of true effect sizes, accounting for publication bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.